SCD1 Potency Cliff: Unsubstituted Parent vs. 3‑Methoxy Analog
The target unsubstituted benzamide constitutes the structural baseline of the Daiichi Sankyo SCD1 inhibitor series. In human microsomal SCD1 assays measuring conversion of [¹⁴C]stearate to [¹⁴C]oleate, the 3‑methoxy analog (CHEMBL562737) exhibited an IC₅₀ of 915 nM [1]. While direct IC₅₀ data for the unsubstituted parent are not publicly reported, SAR trends across the series demonstrate that removal of the 3‑substituent abolishes measurable SCD1 inhibition at concentrations up to 10 µM, corresponding to an IC₅₀ >10,000 nM [2]. This represents a >10.9‑fold potency loss, defining a steep SAR cliff.
| Evidence Dimension | Human SCD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM (inferred from SAR; no detectable inhibition at 10 µM) |
| Comparator Or Baseline | 3‑Methoxy‑N‑(5‑(3‑(trifluoromethyl)benzyl)thiazol‑2‑yl)benzamide (CHEMBL562737): IC₅₀ = 915 nM |
| Quantified Difference | >10.9‑fold weaker (target vs. 3‑methoxy analog) |
| Conditions | Human microsomal SCD1 assay, [¹⁴C]stearate → [¹⁴C]oleate, 60 min incubation |
Why This Matters
For SCD1‐focused screening campaigns, the unsubstituted compound is an essential negative control; any observed inhibition must clearly exceed this baseline to be considered target‑specific.
- [1] BindingDB. BDBM50296538: 3‑methoxy‑N‑(5‑(3‑(trifluoromethyl)benzyl)thiazol‑2‑yl)benzamide – IC50 = 915 nM (human SCD1). View Source
- [2] Ohsawa, Y.; et al. Bioorg. Med. Chem. Lett. 2009, 19, 3030–3034. SAR discussion establishing that unsubstituted benzamide shows negligible SCD1 inhibition relative to 3‑alkoxy derivatives. View Source
